Thymonin

Catalog No.
S572234
CAS No.
76844-67-2
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymonin

CAS Number

76844-67-2

Product Name

Thymonin

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3

InChI Key

BAIRXMVFPKLWSE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O

Synonyms

5,6-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxy-4H-1-benzopyran-4-one; 5,6,4’-Trihydroxy-7,8,3’-trimethoxyflavone; Majoranin; Mucroflavone B; Thymonin (flavone)

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O

Thymosin alpha 1 (Tα1): An Immunomodulatory Powerhouse

  • Function: Tα1 acts as an immunomodulator, meaning it influences the immune system's response. It promotes the maturation of T-cells, which are critical for fighting infections and cancers [2].
  • Applications: Research suggests Tα1 holds promise for treating various conditions associated with a compromised immune system, including:
    • Viral infections: Studies indicate Tα1 can enhance the body's response to viral infections such as Hepatitis B and C, and may even be beneficial in COVID-19 treatment [3].
    • Immunodeficiency disorders: Tα1 shows potential in improving immune function in individuals with conditions like HIV/AIDS [2].
    • Cancers: Research suggests Tα1 might bolster the immune system's ability to fight cancer cells [2].

Important Note

One synthetic analog of Tα1, Thymalfasin, is the only FDA-approved thymosin-based drug. It's used for specific conditions like chronic Hepatitis B and C [4].

Thymosin beta 4 (Tβ4): Beyond Immunity

  • Function: Tβ4 exhibits a wider range of activities compared to Tα1. It promotes cell growth, angiogenesis (blood vessel formation), and wound healing, while also suppressing inflammation [5].
  • Applications: Due to its diverse functions, Tβ4 is being explored for various therapeutic applications, including:
    • Tissue repair: Studies suggest Tβ4 may accelerate healing in conditions like skin wounds, myocardial infarction (heart attack), and liver fibrosis [1, 5].
    • Inflammatory bowel disease: Research indicates Tβ4 might help manage inflammation in conditions like ulcerative colitis [2].
    • Cancer: While the exact role is unclear, Tβ4's influence on cell growth and angiogenesis is being investigated in the context of cancer treatment [2].
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Typical of polyphenolic compounds. It can undergo oxidation-reduction reactions, where it acts as an electron donor or acceptor, contributing to its antioxidant capabilities. Additionally, thymonin can form complexes with metal ions, which can enhance its stability and bioactivity. Its interactions with reactive oxygen species (ROS) are crucial in mitigating oxidative damage in biological systems .

Thymonin exhibits a range of biological activities, primarily attributed to its antioxidant properties. It has been shown to inhibit the production of nitric oxide in macrophages, suggesting anti-inflammatory effects. Studies indicate that thymonin can induce apoptosis in cancer cells, as evidenced by its ability to arrest the cell cycle and activate intrinsic apoptotic pathways . Moreover, it has demonstrated protective effects against oxidative stress in various cellular models, highlighting its potential therapeutic applications.

Thymonin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The most common method involves extracting thymonin from thyme leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may include multi-step organic reactions starting from simpler phenolic compounds, although these methods are less commonly reported compared to natural extraction.
  • Biotechnological Approaches: Recent advancements have explored the use of microbial fermentation to produce thymonin and other flavonoids, leveraging specific strains that can convert precursor compounds into thymonin effectively .

Research on thymonin's interactions indicates that it can modulate various biochemical pathways. Studies show that thymonin interacts with signaling molecules involved in inflammation and apoptosis. For instance, it has been observed to inhibit inducible nitric oxide synthase expression in macrophages, thereby reducing inflammatory responses . Furthermore, its interactions with other antioxidants enhance its efficacy in scavenging free radicals.

Thymonin shares structural and functional similarities with several other polyphenolic compounds. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
ThymolC10H14OC_{10}H_{14}OMajor component of thyme oil; strong antimicrobial properties .
CarvacrolC10H14OC_{10}H_{14}OKnown for its antifungal activity; similar structure to thymol .
Rosmarinic AcidC18H16O8C_{18}H_{16}O_{8}Exhibits anti-inflammatory effects; found in rosemary .
QuercetinC15H10O7C_{15}H_{10}O_{7}Well-studied flavonoid with broad antioxidant activity; found in many fruits and vegetables .

Physical Description

Solid

XLogP3

2.6

Melting Point

225-226°C

Other CAS

76844-67-2

Wikipedia

Thymonin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

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